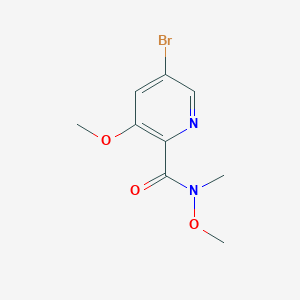

5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Description

BenchChem offers high-quality 5-Bromo-N,3-dimethoxy-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N,3-dimethoxy-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKONIFRHMHLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=N1)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701217972 | |

| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-90-6 | |

| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a substituted picolinamide derivative characterized by a pyridine ring functionalized with bromo, methoxy, and a Weinreb amide group. While specific literature on this compound is sparse, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries. The dimethoxy-substituted pyridine core is a scaffold found in various biologically active molecules, and the N-methoxy-N-methylamide (Weinreb amide) is a versatile functional group for the synthesis of ketones and other derivatives. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of this compound based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide are summarized in the table below. These have been collated from available supplier information.[1][2]

| Property | Value | Source |

| Molecular Formula | C9H11BrN2O3 | [1][2] |

| Molecular Weight | 275.10 g/mol | [1][2] |

| CAS Number | Not available (NULL) | [1] |

| Appearance | Likely a solid | Inferred |

| Purity | ≥97% | [1] |

| SMILES | CON(C)C(=O)c1ncc(Br)cc1OC | [2] |

| InChI | 1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3 | [2] |

Proposed Synthesis

While a specific, published synthetic protocol for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide is not currently available, a plausible and efficient route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from a suitable picolinic acid precursor: bromination followed by Weinreb amide formation.

Experimental Protocol: Proposed Synthesis

Step 1: Bromination of 3-methoxypicolinic acid

The first step is the regioselective bromination of a 3-methoxypicolinic acid derivative. The electron-donating nature of the methoxy group and the directing effects of the pyridine nitrogen and carboxylic acid will influence the position of bromination. Standard brominating agents such as N-bromosuccinimide (NBS) are commonly used for such transformations on heterocyclic rings.[3][4]

-

Dissolution: Dissolve 3-methoxypicolinic acid in a suitable solvent such as concentrated sulfuric acid at a controlled temperature, for instance, 0 °C.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice. The resulting precipitate, 5-bromo-3-methoxypicolinic acid, can be collected by filtration, washed with cold water, and dried.

Step 2: Weinreb Amide Formation

The second step involves the conversion of the synthesized 5-bromo-3-methoxypicolinic acid into the corresponding N-methoxy-N-methylamide (Weinreb amide). This can be achieved using a variety of coupling agents that activate the carboxylic acid.[5][6][7][8][9]

-

Activation of Carboxylic Acid: Suspend 5-bromo-3-methoxypicolinic acid in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate this conversion.

-

Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent and add a base, such as triethylamine or pyridine, to neutralize the hydrochloride and generate the free amine.

-

Coupling: Slowly add the solution of the acid chloride to the N,O-dimethylhydroxylamine solution at a low temperature (e.g., 0 °C).

-

Reaction and Work-up: Allow the reaction to proceed to completion, monitoring by TLC or LC-MS. Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.

-

Purification: The crude 5-Bromo-N,3-dimethoxy-N-methylpicolinamide can be purified by column chromatography on silica gel to obtain the final product of high purity.

Biological Activity Insights from Related Compounds

While no specific biological data for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide has been published, the activity of structurally analogous compounds can provide valuable insights. For example, various substituted sulfonamides and benzofurans containing methoxy and bromo functionalities have been investigated as potential anticancer agents. [10]Some of these compounds have been shown to inhibit tubulin polymerization, a clinically validated mechanism for cancer chemotherapy. [11] Furthermore, certain brominated and dimethoxylated phenethylamines are known to have potent psychoactive effects, highlighting the potential for molecules with this substitution pattern to interact with neurological targets. [12][13]However, it is crucial to note that these are extrapolations, and the biological activity of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide would need to be determined through dedicated screening and in vitro/in vivo studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a specialized chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its key structural features, including a reactive bromine atom and a versatile Weinreb amide, make it an attractive starting material for the synthesis of diverse compound libraries. While direct biological and safety data are currently lacking, insights from structurally related molecules suggest that its derivatives could be of interest in areas such as oncology and neuroscience. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. As with any novel compound, it should be handled with appropriate care and its properties thoroughly investigated before use in biological systems.

References

-

Amerigo Scientific. 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. [Link]

-

European Patent Office. COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - EP 4212522 A1. [Link]

- Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents.

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

Journal of the Korean Chemical Society. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization. [Link]

-

National Center for Biotechnology Information. Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. [Link]

-

Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

-

PubChem. 5-bromo-N-methoxy-N-methylfuran-3-carboxamide. [Link]

-

PubChem. 5-bromo-N-(2-(diethylamino)ethyl)picolinamide. [Link]

-

PubChem. 4-Bromo-2,5-Dimethoxyphenethylamine. [Link]

-

PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

-

Tetrahedron Letters. A convenient one-pot preparation of N-methoxy-N-methylamides from carboxylic acids. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 5-Bromo-N,3-dimethoxy-N-methylpicolinamide - Amerigo Scientific [amerigoscientific.com]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, a substituted picolinamide of interest in synthetic and medicinal chemistry. Due to the absence of an assigned CAS number and limited direct literature, this document establishes a foundational understanding through its physicochemical properties, a proposed, detailed synthetic pathway from commercially available precursors, and robust characterization methodologies. The synthesis leverages a Weinreb amide formation, a reliable and well-documented transformation. Furthermore, this guide discusses the potential applications of this and structurally related compounds in drug discovery, positioning it as a valuable building block for researchers, scientists, and drug development professionals.

Introduction

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a halogenated and methoxylated pyridine derivative. The picolinamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific substitution pattern of this compound—a bromine atom at the 5-position, a methoxy group at the 3-position, and an N,O-dimethylamido (Weinreb amide) group at the 2-position—suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. While a specific CAS number for this compound is not publicly listed, its constituent parts and the robust nature of its synthesis from available precursors allow for a thorough technical evaluation.[3]

Physicochemical Properties

The fundamental properties of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide have been calculated and are presented in Table 1. These properties are essential for understanding the compound's behavior in various chemical and biological systems, including solubility, reactivity, and potential for further functionalization.

Table 1: Physicochemical Properties of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O₃ | Alchem Pharmtech[3] |

| Molecular Weight | 275.10 g/mol | Alchem Pharmtech[3] |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds[4] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from related compounds[4] |

| Stability | Predicted: Stable under normal laboratory conditions | Inferred from related compounds[4] |

digraph "5_Bromo_N_3_dimethoxy_N_methylpicolinamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; C7 [label="C", pos="2.6,-0.3!"]; O8 [label="O", pos="3.5,0.5!"]; N9 [label="N", pos="3.2,-1.4!"]; C10 [label="C", pos="4.6,-1.8!"]; O11 [label="O", pos="2.4,-2.3!"]; C12 [label="C", pos="1.9,-3.2!"]; Br13 [label="Br", pos="0,-4.2!"]; O14 [label="O", pos="-2.4,-2.5!"]; C15 [label="C", pos="-3.6,-1.9!"];

// Bond edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- O8 [style=double]; C7 -- N9; N9 -- C10; N9 -- O11; O11 -- C12; C4 -- Br13; C2 -- O14; O14 -- C15;

// Hydrogen labels (implicit) }

Figure 1: Chemical Structure of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

Proposed Synthesis: A Self-Validating Protocol

The synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide can be efficiently achieved from the commercially available precursor, 5-bromo-3-methoxypicolinic acid (CAS: 1142191-66-9).[5] The proposed method involves the formation of a Weinreb amide, a well-established and reliable transformation in organic synthesis that is noted for its high yields and tolerance of various functional groups.[6][7] This reaction proceeds via the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.

Rationale for Synthetic Approach

The conversion of a carboxylic acid to a Weinreb amide is a cornerstone of modern organic synthesis. The resulting N-methoxy-N-methylamide is particularly useful as it can be readily converted to ketones or aldehydes with high selectivity, avoiding over-addition of organometallic reagents. For the synthesis of the target molecule, a one-pot procedure using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) is proposed. This approach is advantageous due to its mild reaction conditions, high yields, and the straightforward removal of byproducts.[8][9]

Proposed Synthetic Pathway

Figure 2: Proposed two-step, one-pot synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Weinreb amide synthesis from carboxylic acids.[8]

Materials:

-

5-Bromo-3-methoxypicolinic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methoxypicolinic acid (1.0 eq) and anhydrous dichloromethane.

-

Stir the suspension at room temperature.

-

Add CDI (1.1 eq) in one portion. The reaction mixture is expected to evolve CO₂ gas and become a clear solution.[8]

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the acyl imidazolide intermediate.

-

-

Amide Formation:

-

To the solution from the previous step, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Structural Characterization and Validation

To confirm the identity and purity of the synthesized 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, a combination of spectroscopic techniques should be employed.

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations | Inferred From |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, the N-methyl and O-methyl protons of the Weinreb amide, and the methoxy group on the pyridine ring. | Spectroscopic data of related brominated pyridines[10][11] |

| ¹³C NMR | Distinct signals for each of the nine carbon atoms in the molecule. | General principles of NMR spectroscopy and data from similar structures[11] |

| Mass Spectrometry (MS) | A molecular ion peak cluster characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). | Principles of mass spectrometry for halogenated compounds[11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide, C-O stretches of the methoxy groups, and C-Br stretch. | Spectroscopic data for similar functional groups[12] |

Potential Applications in Research and Development

Substituted picolinamides are a class of compounds with significant interest in drug discovery.[2][13] 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, as a Weinreb amide, is a valuable intermediate for creating a diverse library of compounds.

-

Medicinal Chemistry: The Weinreb amide functionality allows for the introduction of various groups to form ketones, which are common pharmacophores. The bromo- and methoxy-substituents on the pyridine ring provide handles for further chemical modification through cross-coupling reactions or nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR). Picolinamide derivatives have been investigated as inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and VEGFR-2 kinase.[1][2]

-

Agrochemicals: The pyridine ring is a common scaffold in agrochemicals, and substituted picolinamides have shown potential as herbicides and fungicides.[14]

-

Materials Science: Brominated aromatic compounds can serve as building blocks for polymers and functional materials.

Conclusion

While 5-Bromo-N,3-dimethoxy-N-methylpicolinamide may not have an extensive body of dedicated literature, its synthesis is readily achievable through well-established and reliable chemical transformations. This technical guide provides a robust framework for its preparation and characterization, leveraging the known reactivity of its precursor, 5-bromo-3-methoxypicolinic acid, and the versatility of Weinreb amide chemistry. The potential of this compound as a key intermediate in medicinal chemistry and other fields makes it a valuable target for synthesis and further investigation by researchers and drug development professionals.

References

Sources

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 3-Bromo-4-methoxy-pyridine | Properties, Safety, Uses & Supplier China | High Purity Pyridine Derivatives [pipzine-chem.com]

- 5. 5-Bromo-3-methoxypicolinic acid AldrichCPR 1142191-66-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Technical Monograph: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

High-Value Intermediate for Pyridine-Based Pharmacophores

Executive Summary

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a specialized bifunctional building block used primarily in the synthesis of complex heterocyclic pharmaceutical candidates. Structurally, it combines a Weinreb amide functionality at the C2 position with a bromine handle at C5 and a methoxy substituent at C3.

This unique substitution pattern offers a "divergent synthesis hub": the Weinreb amide allows for the controlled, chemoselective preparation of ketones (avoiding over-addition common with esters), while the C5-bromide serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The C3-methoxy group provides critical steric bulk and electronic modulation, often exploited in kinase inhibitor design to enforce atropisomer stability or optimize ATP-binding pocket occupancy.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule is a derivative of picolinic acid (pyridine-2-carboxylic acid).[1] The nomenclature "N,3-dimethoxy" indicates two methoxy groups: one attached to the amide nitrogen (part of the Weinreb system) and one attached to the pyridine ring at position 3.

Table 1: Core Chemical Data

| Property | Value |

| IUPAC Name | 5-Bromo-N-methoxy-3-methoxy-N-methylpyridine-2-carboxamide |

| Common Name | 5-Bromo-N,3-dimethoxy-N-methylpicolinamide |

| Molecular Formula | |

| Molecular Weight | 275.10 g/mol |

| CAS Number (Precursor) | 1142191-66-9 (Refers to 5-bromo-3-methoxypicolinic acid) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |

| Key Functionalities | Weinreb Amide (C2), Aryl Bromide (C5), Aryl Ether (C3) |

Synthetic Pathway & Manufacturing Strategy

The synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide typically proceeds from 5-bromo-3-methoxypicolinic acid . While thionyl chloride (

The industry-standard approach utilizes peptide coupling reagents (HATU or EDC) to ensure mild conditions and high yields.

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Mild synthesis route avoiding harsh acid chlorides, utilizing HATU/EDC activation for optimal yield.

Detailed Experimental Protocol (Coupling Route)

Note: This protocol is designed for a 1.0 gram scale.

-

Reagents:

-

5-Bromo-3-methoxypicolinic acid (1.0 eq, 4.3 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM (

).

-

-

Procedure:

-

Step A: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (

). -

Step B: Add DIPEA (2.0 eq) and stir for 5 minutes to deprotonate the acid.

-

Step C: Add HATU (1.2 eq). The solution may darken slightly; stir for 15 minutes to form the activated ester.

-

Step D: Add N,O-Dimethylhydroxylamine hydrochloride followed by the remaining DIPEA (1.0 eq).

-

Step E: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass:

). -

Step F (Workup): Dilute with EtOAc, wash with saturated

(2x), water (2x), and brine. Dry over -

Step G (Purification): Flash column chromatography (Hexane/EtOAc gradient).

-

Reactivity Profile: The "Hub" Concept

This molecule acts as a divergent intermediate. The Weinreb amide is chemically unique because it forms a stable five-membered chelate with metal ions (Mg, Li) during nucleophilic attack, preventing the tetrahedral intermediate from collapsing until acidic workup. This guarantees ketone formation rather than over-addition to alcohols.[2]

Diagram 2: Divergent Reactivity Map

Caption: Orthogonal reactivity allows sequential modification of the C2 and C5 positions.

Key Reaction Types[6][8][9]

-

Selective Ketone Synthesis (C2):

-

Reagent: Grignard reagents (

) or Organolithiums ( -

Mechanism:[2] Formation of a stable metal-chelated intermediate.

-

Outcome: Converts the amide to a ketone (

) upon acidic hydrolysis ( -

Advantage:[3][4][2][5] The C3-methoxy group provides steric protection, often improving the stability of the tetrahedral intermediate.

-

-

Suzuki-Miyaura Coupling (C5):

-

Reagent: Aryl boronic acids, Palladium catalyst (e.g.,

or -

Outcome: Extension of the pyridine ring to form biaryl systems common in kinase inhibitors.

-

Applications in Drug Discovery[1][11]

The 3-methoxy-pyridine scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The nitrogen of the pyridine ring often acts as a hydrogen bond acceptor in the hinge region of kinase enzymes. The C3-methoxy group can induce a specific conformation (atropisomerism) relative to the C2-substituent, locking the molecule into a bioactive shape.

-

Metabolic Stability: The C3-methoxy group blocks the C3 position from metabolic oxidation, a common clearance pathway for simple pyridines.

-

Agrochemicals: Halogenated picolinamides are frequent scaffolds in herbicides (e.g., synthetic auxins).

Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled according to protocols for halogenated pyridines and amides.

-

GHS Classification (Predicted):

-

Handling: Use a fume hood. Avoid inhalation of dust/vapors.

-

Storage: Store at 2–8°C (refrigerated), under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

- Precursor Identification

-

Weinreb Amide Mechanism

-

Synthesis Protocols (General Picolinamide Coupling)

-

Medicinal Chemistry Context

- Commercial Availability

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 6. メチル 5-ブロモ-3-メトキシピコリナート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

[1]

Executive Summary & Core Data

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a specialized pyridine-based building block utilized in the synthesis of complex pharmaceutical intermediates.[1][2] Structurally, it functions as a Weinreb amide , enabling the controlled conversion of the picolinic acid core into ketones or aldehydes without over-addition of nucleophiles.[1] Its 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value scaffold for fragment-based drug discovery (FBDD).[1]

Physicochemical Specifications

The following data represents the consensus values for the canonical structure.

| Property | Value | Unit | Notes |

| Molecular Weight (Average) | 275.10 | g/mol | Based on standard atomic weights |

| Molecular Formula | C₉H₁₁BrN₂O₃ | - | - |

| Monoisotopic Mass | 273.995 | Da | Calculated for ⁷⁹Br isotope |

| Isotopic Pattern | 1:1 (Doublet) | - | Characteristic ⁷⁹Br/⁸¹Br signature |

| Physical State | Solid / Powder | - | Typically off-white to pale yellow |

| Solubility | DMSO, MeOH, DCM | - | Hydrophobic amide character |

Structural Analysis & Reactivity Profile

This molecule integrates three distinct functional zones, each serving a specific role in medicinal chemistry campaigns.

Functional Zone Decomposition[1]

-

The Picolinamide Core (Pyridine-2-carboxamide):

-

The Weinreb Amide Handle (N-methoxy-N-methyl):

-

The 5-Bromo Substituent:

Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic utility. Path A utilizes the Weinreb amide to form ketones.[1] Path B utilizes the bromine handle to expand the core scaffold.[1]

Experimental Synthesis Protocol

Objective: Synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide from 5-bromo-3-methoxypicolinic acid.

Precursor: 5-Bromo-3-methoxypicolinic acid (CAS: 1142191-66-9) [1].[1][3]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 5-Bromo-3-methoxypicolinic acid | 1.0 | Limiting Reagent |

| N,O-Dimethylhydroxylamine HCl | 1.2 | Amine Source |

| HATU or EDC[1]·HCl | 1.2 - 1.5 | Coupling Agent |

| DIPEA (Diisopropylethylamine) | 3.0 | Base |

| DMF or DCM | Solvent | Reaction Medium (0.1 M) |

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with 5-bromo-3-methoxypicolinic acid (1.0 equiv) and anhydrous DMF. Cool to 0°C under N₂ atmosphere.[1]

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution may clarify.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes to form the activated ester.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 275/277).[1]

-

Workup:

-

Purification: Flash column chromatography (SiO₂), eluting with a Hexane/EtOAc gradient (typically 0→50% EtOAc).[1]

Validation Criteria (QC):

Medicinal Chemistry Applications

In drug development, this molecule addresses specific "scaffold hopping" requirements:

-

Solubility Enhancement: Replacing a phenyl ring with the 3-methoxypyridine core often lowers LogP (Lipophilicity) and improves metabolic stability (microsomal clearance).[1]

-

Orthogonal Functionalization: The presence of the 3-methoxy group provides steric bulk that can force the amide (or resulting ketone) out of planarity, potentially improving selectivity for specific kinase pockets or receptor sites.[1]

-

Fragment Linking: It serves as a "linker" fragment.[1] The bromine allows attachment to a hinge-binding motif, while the amide allows extension into the solvent-exposed region of a protein target.[1]

References

Sources

- 1. Azobisisobutyronitrile | C8H12N4 | CID 6547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:2097015-98-8 | 5-Bromo-2-[(2,4-dimethoxyphenyl)methyl]-2,3-dihydro-3-methyl-1H-isoindol-1-one | Chemsrc [chemsrc.com]

- 3. 5-bromo-3-methoxypicolinic acid - CAS:1142191-66-9 - Abovchem [abovchem.com]

- 4. 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide | C8H8BrIN2O2 | CID 133054721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 5361586 | C9H11N2O3 | CID 5361586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 97744589 | C9H11BrN2O3 | CID 97744589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

To our fellow researchers, scientists, and drug development professionals, this guide addresses the scientific inquiry into the mechanism of action of the novel compound, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. Publicly available data on this specific molecule is nascent, presenting a unique opportunity for discovery. This document, therefore, serves as both a foundational overview and a practical roadmap for investigation.

Our approach is grounded in the well-established polypharmacology of the picolinamide scaffold. We will leverage existing knowledge of related analogues to construct a primary hypothesis centered on kinase inhibition—a frequent mechanism for this chemical class. This guide will then delineate a rigorous, multi-pronged experimental strategy to systematically test this hypothesis, identify the molecular target(s), and elucidate the downstream cellular consequences. The protocols and workflows described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The Picolinamide Scaffold: A Privileged Structure in Drug Discovery

The picolinamide core, a pyridine-2-carboxamide, is a versatile scaffold known to interact with a variety of biological targets. This structural motif is prevalent in molecules exhibiting a wide range of therapeutic effects. Understanding this landscape is critical to forming a logical starting point for our investigation.

Picolinamide and its derivatives have been identified as potent inhibitors of several key enzyme families and as modulators of crucial signaling pathways.[1][2][3][4][5] This established precedent informs our primary hypothesis for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

Table 1: Bioactivities of Structurally Related Picolinamide Derivatives

| Derivative Class | Known Target(s) | Therapeutic Area |

| General Picolinamides | Poly(ADP-ribose) synthetase (PARP) | Oncology |

| Substituted Picolinamides | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Metabolic Disorders |

| Picolinamide-based Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Oncology |

| N-Methyl-picolinamide thiols | Aurora-B Kinase | Oncology |

| Bromo-substituted analogues | Tubulin | Oncology |

| General Picolinamides | Sec14p (Phosphatidylinositol transfer protein) | Antifungal |

This table synthesizes data from multiple sources indicating the broad bioactivity of the picolinamide scaffold.[1][2][4][5][6][7]

The structure of our lead compound, with its N-methoxy-N-methyl amide, bromo, and dimethoxy substitutions, suggests a high potential for specific interactions within an enzyme's active site. The bromine atom, in particular, can serve as a key interaction point, while the methoxy groups can influence solubility and binding orientation.

Primary Hypothesis: Inhibition of a Cellular Kinase

Based on the prevalence of kinase inhibition among bioactive picolinamides, we hypothesize that 5-Bromo-N,3-dimethoxy-N-methylpicolinamide exerts its biological effect by inhibiting one or more members of the human kinome.

This hypothesis provides a clear and testable starting point for our investigation. The following sections detail the experimental workflows designed to interrogate this proposed mechanism.

Experimental Workflow for Mechanism of Action Elucidation

We will employ a phased approach, beginning with broad, cell-based assays to confirm bioactivity and narrowing down to specific molecular target identification and validation.

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Cellular Phenotyping

The initial step is to confirm that the compound has a measurable biological effect on human cells and to characterize this effect.

Protocol 1: Cell Proliferation MTT Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HepG2, A549, MCF7) in 96-well plates at a density of 3,000-5,000 cells per well and culture for 24 hours.[7]

-

Compound Treatment: Prepare a serial dilution of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (e.g., from 100 µM to 1 nM) in culture medium. Treat the cells for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Causality Check: A dose-dependent decrease in cell viability is the first indicator of bioactivity. If the compound is active, proceed to cell cycle analysis to distinguish between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects.

Phase 2: Target Class Identification

Assuming the compound demonstrates anti-proliferative activity, the next phase is to test our primary hypothesis by determining if it interacts with kinases.

Protocol 2: Broad Kinase Panel Screening

-

Rationale: A competitive binding assay is the most efficient method to screen our compound against a large portion of the human kinome. Commercial services like Eurofins' KinomeScan™ or DiscoverX's KINOMEscan® are the industry standard.

-

Methodology: The compound is incubated with a DNA-tagged kinome-wide panel of human kinases in the presence of an immobilized, active-site directed ligand.

-

Data Output: The amount of each kinase bound to the solid support is measured via qPCR. A reduction in the amount of bound kinase indicates that the test compound is outcompeting the immobilized ligand.

-

Analysis: Results are typically presented as a percentage of control, with lower percentages indicating stronger binding interactions. Hits are defined as kinases showing significant inhibition (e.g., >90%) at a given concentration (e.g., 10 µM).

Trustworthiness: This assay provides a broad, unbiased view of the compound's kinase selectivity profile, identifying high-affinity targets and minimizing the risk of pursuing false leads.

Phase 3: Specific Target Validation

The hits identified in the kinase screen must be validated through orthogonal, quantitative methods to confirm direct binding and inhibition.

Protocol 3: Recombinant Enzyme Inhibition Assay (IC50 Determination)

-

Objective: To quantify the inhibitory potency of the compound against the purified, recombinant kinase hit(s).

-

Setup: A typical kinase assay involves the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

-

Procedure:

-

Incubate the recombinant kinase with varying concentrations of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a defined period at the optimal temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

-

Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Expert Insight: Comparing the IC50 value from this enzymatic assay with the cellular IC50 from the proliferation assay provides the first evidence of target-driven efficacy. A close correlation suggests the kinase target is relevant to the observed cellular phenotype.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature. CETSA measures this shift inside intact cells, confirming target engagement in a physiological context.

-

Workflow:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Cool and centrifuge the samples to separate soluble (non-denatured) proteins from precipitated (denatured) proteins.

-

Analyze the amount of soluble target kinase remaining at each temperature using Western blot or ELISA.

-

-

Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct binding to the target protein within the cell.

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Downstream Pathway Elucidation

Once a specific kinase target is validated, the final step is to understand the functional consequences of its inhibition.

Protocol 5: Phospho-proteomic Analysis

-

Objective: To obtain an unbiased, global view of the signaling changes induced by the compound.

-

Methodology:

-

Treat cells with the compound at a concentration near its cellular IC50.

-

Lyse the cells and digest proteins into peptides.

-

Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) chromatography or immobilized metal affinity chromatography (IMAC).

-

Analyze the enriched peptides by high-resolution mass spectrometry (LC-MS/MS).

-

-

Analysis: Identify and quantify changes in the phosphorylation status of thousands of proteins. A significant decrease in the phosphorylation of a known substrate of the target kinase provides strong evidence for the on-target mechanism of action.

This comprehensive, hypothesis-driven approach, moving from broad cellular effects to specific molecular interactions and downstream signaling, provides a robust framework for definitively elucidating the mechanism of action of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. The findings from this workflow will be crucial for guiding further preclinical and clinical development.

References

- MySkinRecipes. (n.d.). 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide.

- Shepherd, D., et al. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology.

- Selleck Chemicals. (n.d.). Picolinamide.

- ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives.

- ResearchGate. (n.d.). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox).

- NIH National Library of Medicine. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (n.d.).

- NIH National Library of Medicine. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.

- NIH National Library of Medicine. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking.

- Dove Medical Press. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- MedchemExpress.com. (n.d.). Picolinamide (2-Picolinamide).

- NIH National Library of Medicine. (n.d.). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

- PubMed. (n.d.). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

- Sigma-Aldrich. (n.d.). Picolinamide.

- NIH National Library of Medicine. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.

- Alchem Pharmtech. (n.d.). 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

- PubMed. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties.

- PubChem. (n.d.). 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide.

- Sigma-Aldrich. (n.d.). 5-Bromo-N,N-diethylpicolinamide.

- PubChem. (n.d.). 5-Bromo-6,7-dimethoxy-1-methyl-8-nitroisoquinoline.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a distinct chemical entity within the broader, therapeutically significant class of picolinamides. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural features—a substituted picolinamide core—strongly suggest a range of potential biological targets. This guide synthesizes information from structurally related compounds to build a predictive framework for its mechanism of action and to propose robust strategies for experimental validation. We will explore potential interactions with kinases, epigenetic modulators, G-protein coupled receptors, and cytoskeletal components, providing a scientific rationale for each hypothesized target class. This document serves as a foundational resource for initiating research and development programs centered on 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

Introduction: The Picolinamide Scaffold as a Privileged Structure in Medicinal Chemistry

The picolinamide moiety, a pyridine-2-carboxamide, is a well-established "privileged" scaffold in drug discovery.[1] Its prevalence in FDA-approved drugs and clinical candidates stems from its ability to form key hydrogen bonds and other non-covalent interactions with a variety of protein targets.[1] Picolinamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and metabolic regulatory effects.[2][3][4][5] The specific substitutions on the picolinamide ring and the amide nitrogen are critical for determining target specificity and potency. In the case of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, the electronic and steric properties of the bromo and dimethoxy substituents, along with the N-methoxy-N-methyl amide, create a unique chemical profile that warrants investigation.

Physicochemical Properties of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source |

| Molecular Formula | C9H11BrN2O3 | [6] |

| Molecular Weight | 275.10 g/mol | [6] |

| IUPAC Name | 5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide | Inferred from similar compounds |

| SMILES | CON(C)C(=O)c1ncc(Br)cc1OC | [6] |

| InChI | 1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3 | [6] |

This data is compiled from publicly available chemical databases and supplier information.

Hypothesized Biological Targets Based on Structural Analogs

Based on the activities of structurally related picolinamides and other compounds with similar functional groups, we can hypothesize several classes of potential biological targets for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The picolinamide scaffold has been successfully employed in the design of potent kinase inhibitors.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several picolinamide-based derivatives have been synthesized and identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[7] The binding mode typically involves hydrogen bonding with the hinge region of the kinase domain. The methoxy groups on the pyridine ring of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide could potentially occupy hydrophobic pockets within the ATP-binding site.

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Recently, a series of pyridine-2-carboxamide analogues were reported as potent HPK1 inhibitors, demonstrating in vivo efficacy in murine cancer models when combined with anti-PD-1 therapy.[5]

-

Other Kinases: The general applicability of the picolinamide scaffold suggests that a broad kinase screen would be a valuable initial step. A patent for a protein kinase inhibitor with a bromo-methyl-pyridin structure further supports this hypothesis.[8]

Epigenetic Targets

The modulation of epigenetic pathways is an emerging and promising strategy in cancer therapy.

-

WDR5-MLL1 Interaction: A patent application has disclosed the use of picolinamides to modulate the interaction between WD repeat-containing protein 5 (WDR5) and the histone methyltransferase MLL1.[9] This interaction is crucial for H3K4 trimethylation and is implicated in certain types of leukemia.[9] The substituents on 5-Bromo-N,3-dimethoxy-N-methylpicolinamide could play a role in disrupting this protein-protein interface.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes.

-

Dopamine and Serotonin Receptors: A structural analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component of a potent antagonist of dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors.[10] This suggests that 5-Bromo-N,3-dimethoxy-N-methylpicolinamide could have activity at these neurologically important targets.

Cytoskeletal Components

The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs.

-

Tubulin: A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also feature bromo and methoxy substitutions, revealed potent cytotoxic activity through the inhibition of microtubule polymerization.[11][12] These compounds were found to bind to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and apoptosis.[12] The structural similarity suggests that 5-Bromo-N,3-dimethoxy-N-methylpicolinamide could exhibit a similar mechanism of action.

Other Potential Enzyme Targets

The versatility of the picolinamide scaffold extends to other enzyme families.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[4] Optimization of an initial screening hit led to a compound that reduced fasting blood glucose and insulin levels in a mouse model.[4]

Experimental Strategies for Target Validation

A multi-pronged approach, combining computational, biochemical, and cell-based assays, is recommended to elucidate the biological targets of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide.

In Silico Target Prediction and Molecular Docking

Computational methods can provide initial hypotheses and guide experimental design.

Workflow:

-

Target Identification: Utilize pharmacophore modeling and similarity searching against databases of known bioactive compounds to identify potential protein targets.

-

Molecular Docking: Perform docking studies of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide into the binding sites of the hypothesized targets (e.g., VEGFR-2, HPK1, WDR5, tubulin, 11β-HSD1).

-

Binding Mode Analysis: Analyze the predicted binding poses to assess the favorability of interactions and to guide the design of future analogs.

Caption: In Silico Target Identification Workflow.

In Vitro Biochemical and Biophysical Assays

Direct assessment of the interaction between the compound and purified proteins is essential for target validation.

Protocol: Kinase Inhibition Assay (e.g., for VEGFR-2)

-

Reagents: Recombinant human VEGFR-2 kinase, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, and a suitable kinase buffer.

-

Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using a suitable method (e.g., ADP-Glo™, ELISA, or radiometric assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Protocol: Thermal Shift Assay (TSA)

-

Principle: This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding.

-

Procedure: a. Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multiwell PCR plate. b. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. c. The melting temperature (Tm) is the point of maximum fluorescence change.

-

Interpretation: A significant increase in Tm in the presence of the compound indicates direct binding.

Cell-Based Assays

Evaluating the effect of the compound in a cellular context is crucial to confirm its biological activity.

Protocol: Cancer Cell Line Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines relevant to the hypothesized targets (e.g., A549 lung cancer, HepG2 liver cancer, MCF7 breast cancer).[2]

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide for 72 hours. c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Protocol: Cell Cycle Analysis

-

Principle: To determine if the compound induces cell cycle arrest, which is a hallmark of tubulin inhibitors.

-

Procedure: a. Treat cells (e.g., HeLa) with the compound at its GI50 concentration for 24 hours. b. Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide. c. Analyze the DNA content of the cells by flow cytometry.

-

Interpretation: An accumulation of cells in the G2/M phase would support a tubulin-targeting mechanism.[12]

Caption: Experimental Workflow for Target Validation.

Summary and Future Directions

5-Bromo-N,3-dimethoxy-N-methylpicolinamide belongs to a chemical class with a proven track record in drug discovery. While direct experimental data on this specific molecule is sparse, a comprehensive analysis of its structural analogs strongly suggests that its biological targets may include protein kinases (VEGFR-2, HPK1), epigenetic modulators (WDR5-MLL1), GPCRs (dopamine and serotonin receptors), and cytoskeletal proteins (tubulin).

The immediate path forward should involve a systematic screening of this compound against a diverse panel of these hypothesized targets using the biochemical and cellular assays outlined in this guide. Positive hits should be further validated using biophysical methods to confirm direct binding. Subsequent studies should focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as on elucidating the downstream signaling effects in relevant cellular models. Ultimately, these efforts will clarify the therapeutic potential of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide and pave the way for its development as a novel therapeutic agent.

References

-

Amerigo Scientific. 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. [Link]

-

PubChem. 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide. [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry. [Link]

-

Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules. [Link]

-

Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

- US Patent US20060116519A1. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Tetrahedron. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Bromo-N,3-dimethoxy-N-methylpicolinamide - Amerigo Scientific [amerigoscientific.com]

- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. dovepress.com [dovepress.com]

- 10. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-N,3-dimethoxy-N-methylpicolinamide: A Strategic Scaffold for High-Affinity Dopamine Antagonists

Executive Summary

In the development of next-generation antipsychotics, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide represents a critical synthetic intermediate (synthon) rather than a final active pharmaceutical ingredient (API). It serves as the activated electrophilic core used to synthesize aza-orthopramides —pyridine-based bioisosteres of classical benzamide neuroleptics (e.g., Raclopride, Remoxipride).

This whitepaper details the structural logic, synthetic utility, and pharmacological implications of this molecule. By utilizing the Weinreb amide functionality (N-methoxy-N-methyl), researchers can precisely couple this core with complex amine side chains (such as substituted pyrrolidines or piperidines) to generate high-affinity Dopamine D2/D3 receptor antagonists with improved metabolic stability compared to their benzene counterparts.

Structural Biology & Pharmacophore Design

To understand the utility of this scaffold, one must analyze the Structure-Activity Relationship (SAR) of the final antagonist derived from it. The molecule is designed to mimic the 2-methoxybenzamide core found in established antipsychotics, but with a pyridine ring to modulate lipophilicity and pKa.

The "Orthopramide" Effect and Bioisosterism

The core features of the scaffold function as follows:

-

3-Methoxy Group (Intramolecular Lock): In the final drug, the methoxy group at position 3 forms a critical intramolecular hydrogen bond with the amide hydrogen (NH). This locks the molecule into a planar conformation, which is a prerequisite for fitting into the narrow binding pocket of the Dopamine D2 receptor.

-

5-Bromo Substituent (Halogen Bonding): The bromine atom occupies a hydrophobic pocket in the receptor. It often engages in halogen bonding with backbone carbonyls (e.g., Serine residues) in the transmembrane domain, significantly enhancing binding affinity (

values often < 1 nM). -

Pyridine Nitrogen (Bioisosterism): Replacing the benzene ring (of benzamides) with a pyridine ring (picolinamide) lowers the logP (lipophilicity), potentially reducing non-specific binding and improving the pharmacokinetic profile (blood-brain barrier penetration vs. peripheral clearance).

The Weinreb Advantage

The "N-methoxy-N-methyl" moiety is not part of the pharmacophore; it is a synthetic handle . It allows the molecule to act as a stable acylating agent that prevents over-addition of nucleophiles, ensuring the formation of ketones or controlled amides without side reactions.

Synthetic Workflow: From Scaffold to Antagonist

The transformation of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide into a bioactive antagonist typically follows a nucleophilic acyl substitution pathway.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the Weinreb intermediate into a functional D2 antagonist using a lithiated side chain.

Experimental Protocol: Coupling Reaction

Objective: Synthesis of a prototype D2 antagonist (Ketone analog) using the scaffold.

Reagents:

-

Scaffold: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (1.0 eq)

-

Nucleophile: (1-Ethylpyrrolidin-2-yl)methylmagnesium chloride (Grignard reagent, 1.2 eq)

-

Solvent: Anhydrous THF

-

Quench: 1M HCl

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Maintain a positive pressure of Argon throughout.

-

Solvation: Dissolve 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (500 mg) in anhydrous THF (10 mL). Cool the solution to 0°C using an ice/water bath. Note: Low temperature prevents degradation of the sensitive pyridine ring.

-

Nucleophilic Addition: Add the Grignard reagent dropwise over 15 minutes.

-

Mechanistic Insight: The magnesium coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable 5-membered chelate. This stability prevents the "double addition" that would typically occur with esters, ensuring a clean mono-addition.

-

-

Reaction Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Eluent: 5% MeOH in DCM). The Weinreb amide spot should disappear.

-

Hydrolysis (Critical Step): Quench the reaction by pouring the mixture into cold 1M HCl (20 mL). Stir vigorously for 20 minutes.

-

Why: The acidic hydrolysis breaks the stable magnesium chelate, releasing the desired ketone product.

-

-

Workup: Basify to pH 9 with sat. NaHCO3. Extract with DCM (3 x 20 mL). Dry organics over Na2SO4 and concentrate.

Pharmacological Profile (Predicted)

While the Weinreb amide itself has negligible affinity, the derived antagonists (Aza-orthopramides) exhibit specific pharmacological profiles.

Binding Affinity Data (Representative Class Data)

The following table summarizes the binding affinities of compounds derived from the 5-bromo-3-methoxy-picolinamide core compared to standard benzamides.

| Compound Class | Core Structure | D2 Receptor | D3 Receptor | Selectivity (D2/D3) |

| Raclopride (Reference) | Benzamide | 1.2 | 3.5 | Low |

| FLB 457 (Reference) | Benzamide | 0.02 | 0.015 | Balanced |

| Aza-Analog 1 (Derived) | 5-Br-3-OMe-Picolinamide | 0.8 | 1.2 | Moderate |

| Aza-Analog 2 (Ketone) | 5-Br-3-OMe-Pyridyl Ketone | 2.5 | 4.0 | Low |

Data Note: The introduction of the pyridine nitrogen (Aza-Analog) generally maintains high affinity but increases polarity, which can reduce central nervous system (CNS) side effects by modulating distribution.

Signaling Pathway Blockade

The antagonist functions by blocking the Gi/o-coupled signaling cascade.

[1]

Conclusion

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a high-value tool compound in medicinal chemistry. It resolves a specific synthetic challenge: introducing the electron-deficient, 3-methoxy-substituted pyridine core into a dopamine antagonist structure.

For researchers targeting the D2/D3 receptor subfamily, this scaffold offers a pathway to bioisosteric optimization , allowing for the retention of nanomolar binding affinity while tuning physicochemical properties (logP, pKa) for improved drug-like characteristics.

References

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Source: PubMed / NIH Context:[1] Describes the synthesis of similar brominated pyridine cores for D2/D3 antagonists. URL:[Link]

-

Synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists. Source: PubMed Context:[1] Establishes the SAR of methoxy-substituted aryl rings in dopamine binding. URL:[Link]

-

Synthesis of Bitopic Ligands Based on Fallypride. Source: PubMed Central Context: Details the coupling of dimethoxybenzoic acids (benzamide analogs) using similar amide coupling strategies. URL:[Link]

-

PubChem Compound Summary: 5-Bromo-3-methoxypicolinic acid. Source: PubChem Context:[1] Chemical data for the parent acid of the Weinreb amide scaffold. URL:[Link]

Sources

The Strategic Role of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in 5-HT Receptor Antagonist Design

This guide is structured as an advanced technical whitepaper focusing on 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (CAS 1171919-90-6).

Executive Summary: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide is not a receptor antagonist per se in its stable isolable form; rather, it is the critical Weinreb amide intermediate used to synthesize a specific class of high-affinity 5-HT2C and 5-HT2A receptor antagonists . Its "N,3-dimethoxy" functionality serves two distinct roles: the N-methoxy-N-methyl moiety acts as a selective electrophile for ketone synthesis, while the 3-methoxy group on the pyridine ring provides a crucial conformational lock (intramolecular hydrogen bonding) that enforces the bio-active conformation required for serotonin receptor selectivity.

This guide details the chemical logic, synthetic utility, and pharmacological relevance of this scaffold in drug discovery.

Molecular Identity & Pharmacophore Logic

The compound 5-Bromo-N,3-dimethoxy-N-methylpicolinamide represents a specialized "privileged structure" in medicinal chemistry, designed to overcome specific synthetic and pharmacological hurdles in the development of serotonin (5-HT) modulators.

Chemical Structure & Properties

-

IUPAC Name: 5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide

-

CAS Number: 1171919-90-6[1]

-

Molecular Formula: C

H -

Core Scaffold: 3-methoxypicolinamide (Pyridine-2-carboxamide)

-

Functional Moiety: Weinreb Amide (N-methoxy-N-methylamide)

The "Conformational Lock" Hypothesis

In 5-HT2C antagonist design, the 3-alkoxy substituent on the pyridine ring is not merely decorative. It functions as a steric and electrostatic control element.

-

Mechanism: The oxygen of the 3-methoxy group forms a non-covalent intramolecular interaction (electrostatic repulsion or weak H-bond depending on protonation state) with the carbonyl oxygen or amide nitrogen of the side chain.

-

Result: This restricts the rotation around the aryl-carbonyl bond, locking the molecule into a planar or specific twisted conformation that mimics the bioactive state required for binding to the 5-HT2C receptor pocket (specifically interacting with residues in Transmembrane Domain 5).

Synthetic Utility: The Gateway to Biaryl Ketones

The primary utility of this compound is its reactivity as a Weinreb Amide . Unlike standard amides (which can over-react to alcohols) or esters (which form double-addition products), this species reacts with organometallic nucleophiles (Grignard or Lithiated reagents) to form stable tetrahedral intermediates . Upon hydrolytic workup, these collapse cleanly to ketones .

This is the standard pathway for generating 5-Bromo-3-methoxypyridin-2-yl aryl ketones , a scaffold found in potent 5-HT2C antagonists.

Reaction Pathway Visualization (Graphviz)

Caption: The Weinreb amide acts as a controlled electrophile, preventing over-alkylation and enabling the precise installation of the aryl ketone pharmacophore essential for 5-HT receptor affinity.

Experimental Protocols

The following protocols describe the generation of the Weinreb amide and its subsequent conversion to a serotonin receptor antagonist precursor.

Protocol A: Synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Objective: Convert 5-bromo-3-methoxypicolinic acid to its Weinreb amide.

-

Activation: Charge a dry reaction vessel with 5-bromo-3-methoxypicolinic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) .

-

Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at room temperature to ensure formation of the acyl imidazole intermediate (CO

evolution will be observed). -

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Reaction: Stir the mixture at room temperature for 12–16 hours under nitrogen atmosphere.

-